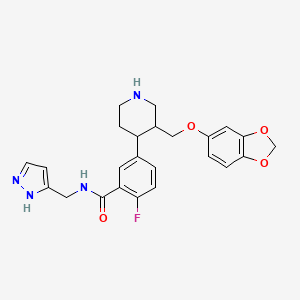

![molecular formula C28H31N3O9 B12295631 N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

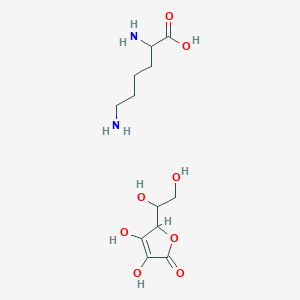

N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Saframicina D es un miembro de las alcaloides tetrahydroisoquinolina, una clase de productos naturales conocidos por sus estructuras complejas y potentes actividades biológicas. Este compuesto es particularmente conocido por sus propiedades antitumorales, lo que lo convierte en un tema de interés en la química medicinal y la farmacología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Saframicina D implica un enfoque quimioenzimático que integra la síntesis química con transformaciones enzimáticas. Este método permite un control preciso sobre la quimo-, regio-, stereo- y enantio-selectividad, al tiempo que minimiza el uso de grupos protectores .

Métodos de producción industrial

La producción industrial de Saframicina D es menos común debido a su estructura compleja. Los avances en el análisis de genes, la síntesis de genes y las bases de datos genéticas han impulsado la funcionalización en etapa tardía utilizando enzimas como P450 para la oxidación sitioespecífica y estereoselectiva de andamios de productos naturales .

Análisis De Reacciones Químicas

Tipos de reacciones

La Saframicina D se somete a diversas reacciones químicas, que incluyen:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Como halógenos y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de Saframicina D, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

La Saframicina D tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la síntesis de productos naturales complejos.

Biología: Investigado por su papel en los procesos celulares y las interacciones.

Medicina: Explorado por sus propiedades antitumorales y su potencial como agente quimioterapéutico.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de la Saframicina D implica su interacción con el ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN. Esta interacción está mediada por la formación de enlaces covalentes con la molécula de ADN, lo que da como resultado la estabilización del complejo ADN-fármaco . Los objetivos moleculares y las vías involucradas incluyen la inhibición de las enzimas topoisomerasas, que son cruciales para la replicación del ADN .

Comparación Con Compuestos Similares

Compuestos similares

Saframicina A: Otro miembro de las alcaloides tetrahydroisoquinolina con propiedades antitumorales similares.

Ecteinascidin 743: Comparte el núcleo pentacíclico central con Saframicina D, pero difiere en el estado de oxidación de sus anillos terminales.

Jorunnamicina A: Un compuesto estructuralmente relacionado con potentes actividades biológicas.

Singularidad

La Saframicina D es única debido a su estructura molecular específica y los procesos enzimáticos precisos involucrados en su síntesis. Su potente actividad antitumoral y su capacidad para formar complejos estables ADN-fármaco la convierten en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C28H31N3O9 |

|---|---|

Peso molecular |

553.6 g/mol |

Nombre IUPAC |

N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide |

InChI |

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38) |

Clave InChI |

JRGSNFZUTBSLSG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)

![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)

![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)